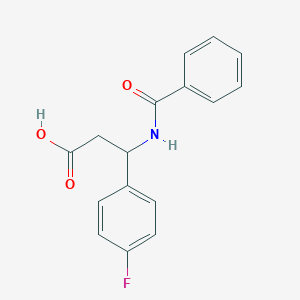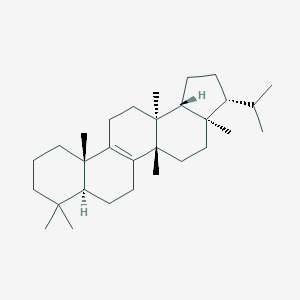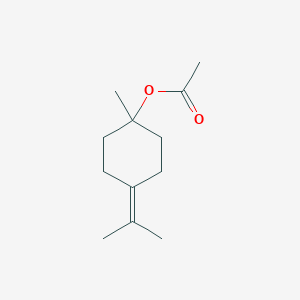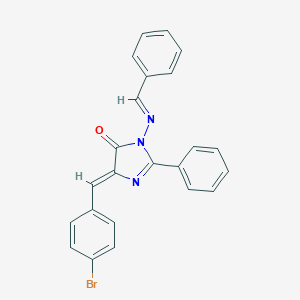
1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one, also known as BBPI, is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in various fields. BBPI is a derivative of imidazoline and has been studied extensively for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various studies. In one study, this compound was found to have anti-inflammatory effects in a mouse model of acute inflammation. In another study, this compound was found to have analgesic effects in a rat model of pain. This compound has also been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its potential applications in various fields, which makes it a versatile compound for research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one. One area of interest is its potential applications in the development of new anti-inflammatory and analgesic drugs. Another area of interest is its potential use as a herbicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one involves the condensation of 2-phenyl-1,2-diaminopropane and p-bromobenzaldehyde in the presence of acetic acid and sodium acetate. The reaction mixture is then refluxed for several hours, resulting in the formation of this compound as a yellow crystalline solid.
Applications De Recherche Scientifique
1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In agriculture, this compound has been explored as a potential herbicide due to its ability to inhibit the growth of certain weeds. In material science, this compound has been studied for its potential applications in the development of new materials with unique properties.
Propriétés
Numéro CAS |
126245-13-4 |
|---|---|
Formule moléculaire |
C23H16BrN3O |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
(5Z)-3-[(E)-benzylideneamino]-5-[(4-bromophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16BrN3O/c24-20-13-11-17(12-14-20)15-21-23(28)27(25-16-18-7-3-1-4-8-18)22(26-21)19-9-5-2-6-10-19/h1-16H/b21-15-,25-16+ |
Clé InChI |
ALBFBZZPBRIOBS-ODYMTFIRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/N2C(=N/C(=C\C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4 |
Synonymes |
4H-Imidazol-4-one, 3,5-dihydro-5-((4-bromophenyl)methylene)-2-phenyl-3 -((phenylmethylene)amino)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








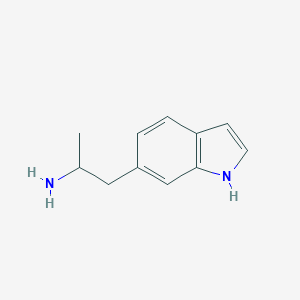

![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)


